molecular formula C13H16O2 B14693156 2H-1-Benzopyran, 7-methoxy-2,2,4-trimethyl- CAS No. 33871-80-6

2H-1-Benzopyran, 7-methoxy-2,2,4-trimethyl-

Cat. No.: B14693156
CAS No.: 33871-80-6
M. Wt: 204.26 g/mol
InChI Key: ZTXLMYTWNWBAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 7-methoxy-2,2,4-trimethyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 7-methoxy-2,2,4-trimethylchromene with a suitable reagent to introduce the benzopyran structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2H-1-Benzopyran, 7-methoxy-2,2,4-trimethyl- may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 7-methoxy-2,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the benzopyran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2H-1-Benzopyran, 7-methoxy-2,2,4-trimethyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 7-methoxy-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Umbelliferone: A 7-hydroxy derivative of benzopyran, it is closely related to 2H-1-Benzopyran, 7-methoxy-2,2,4-trimethyl-.

Uniqueness

2H-1-Benzopyran, 7-methoxy-2,2,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

33871-80-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

7-methoxy-2,2,4-trimethylchromene

InChI

InChI=1S/C13H16O2/c1-9-8-13(2,3)15-12-7-10(14-4)5-6-11(9)12/h5-8H,1-4H3

InChI Key

ZTXLMYTWNWBAEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC2=C1C=CC(=C2)OC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.